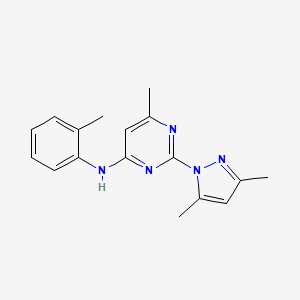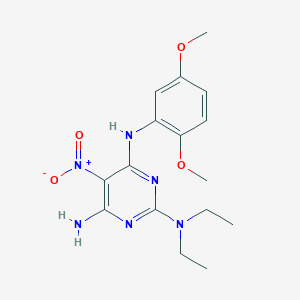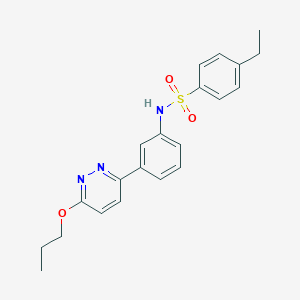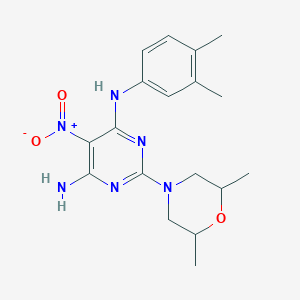
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a pyrazole ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often involving the reaction of 2-methylphenylamine with other reagents to form the desired pyrimidine structure.
Coupling Reaction: The final step involves coupling the pyrazole and pyrimidine rings under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
化学反应分析
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methylphenyl)pyrimidin-4-amine
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and ring structures
属性
分子式 |
C17H19N5 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N5/c1-11-7-5-6-8-15(11)19-16-10-12(2)18-17(20-16)22-14(4)9-13(3)21-22/h5-10H,1-4H3,(H,18,19,20) |
InChI 键 |
SHGAPVCGEMOINK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B11261536.png)

![3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11261551.png)
![ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11261555.png)
![4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide](/img/structure/B11261556.png)

![N-(2,6-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11261563.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B11261571.png)


![6-(methoxymethyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11261591.png)

